Pyridazin-4-yl-L-alanine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(pyridazin-4-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5(7(11)12)10-6-2-3-8-9-4-6;/h2-5H,1H3,(H,8,10)(H,11,12);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBRPMHWKGUCPR-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CN=NC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CN=NC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyridazine Advantage: Physicochemical Profiling and Application in Protein Engineering
The following technical guide is structured to provide an in-depth analysis of pyridazine-based unnatural amino acids (UAAs), focusing on their physicochemical distinctiveness and their application in protein engineering and drug discovery.
Executive Summary
The incorporation of heteroaromatic scaffolds into proteins represents a frontier in chemical biology and medicinal chemistry.[1] Among these, pyridazine (1,2-diazine) stands out as a "privileged scaffold."[1][2][3] Unlike its isomers pyridine (1,3-diazine) and pyrazine (1,4-diazine), pyridazine possesses a unique combination of high polarity, low basicity, and compact aromaticity.[1]
This guide details the physicochemical characteristics of pyridazine-based UAAs, their genetic incorporation via orthogonal translation systems (OTS), and their utility as bioisosteres and bioorthogonal handles.[1]
Physicochemical Landscape: The "Diazine" Fingerprint
The utility of pyridazine-based UAAs stems from their ability to alter the local electronic environment of a protein without disrupting steric packing.[1]
Comparative Physicochemical Metrics
The pyridazine ring offers a distinct profile compared to the ubiquitous phenyl (phenylalanine) and pyridyl (pyridylalanine) rings.[4]
| Property | Benzene (Phe) | Pyridine (3-Pal) | Pyridazine (UAA) | Impact on Protein/Drug |
| Dipole Moment (D) | 0.0 | ~2.2 | ~3.95 | High dipole drives unique electrostatic interactions and solubility.[1] |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.72 | Significantly lowers hydrophobicity; reduces aggregation.[1] |
| pKa (Conjugate Acid) | N/A | 5.2 | 2.3 | Remains neutral at physiological pH; no "cationic penalty" in membranes.[1] |
| H-Bond Acceptors | 0 | 1 | 2 | Dual nitrogen lone pairs allow specific water-bridging or active site binding.[1] |
| Polar Surface Area (Ų) | 0 | 12.9 | 25.8 | Increases solvent exposure compatibility.[1] |
The "Magic" of the N-N Bond
The adjacent nitrogen atoms in the pyridazine ring create a high dipole moment while maintaining a planar aromatic structure.[1]
-
Solvation: The N-N motif acts as a "solubility anchor," reducing the thermodynamic penalty of exposing hydrophobic residues to solvent.[1]
-
Pi-Stacking: Pyridazine is electron-deficient (pi-deficient).[1] It engages in strong offset pi-stacking interactions with electron-rich residues (Trp, Tyr) or drug pharmacophores, often stronger than Phe-Phe interactions due to electrostatic complementarity.[1]
Genetic Incorporation Strategy
To install pyridazine-based UAAs (e.g., 3-pyridazinyl-alanine) site-specifically, we utilize Genetic Code Expansion (GCE) .[1] This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from the Methanosarcina species (PylRS/tRNA_CUA).
The Orthogonal Translation System (OTS)
The wild-type Pyrrolysyl-tRNA synthetase (PylRS) has a large hydrophobic binding pocket.[1] To accommodate the polar pyridazine ring, specific mutations are often required to introduce H-bonding partners or reduce steric bulk.[1]
Commonly used PylRS variants for heteroaromatics:
-
MbPylRS (Wild Type): Accepts large, hydrophobic substrates.[1]
-
Polyspecific Mutants (e.g., Y384F, Y306A): These mutations open the active site, allowing the accommodation of the pyridazine ring's polarity and shape.
Workflow Visualization
The following diagram outlines the logic flow for selecting and incorporating a pyridazine UAA.
Figure 1: Workflow for the genetic encoding of pyridazine-based unnatural amino acids.
Bioorthogonal Utility: The IEDDA Pathway
While direct incorporation of pyridazine is useful for structural stability, the bioorthogonal generation of pyridazine is a dominant application.[1] This occurs via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a genetically encoded Tetrazine-UAA and a strained alkene/alkyne.[1]
Mechanism
-
Ligation: Tetrazine-UAA reacts with a strained dienophile (e.g., TCO - trans-cyclooctene).[1]
-
Elimination: Nitrogen gas (N2) is expelled.[1]
-
Product: A dihydropyridazine is formed, which rapidly oxidizes to the stable pyridazine linkage.[1]
Why this matters: The resulting pyridazine linkage is hyper-stable, unlike other conjugations (e.g., maleimides) that can undergo retro-reactions or exchange in serum.[1]
Experimental Protocols
Protocol A: Genetic Incorporation in E. coli
Objective: Express GFP with a pyridazine-based UAA at position 151 (replacing Tyrosine).[1]
Materials:
-
Plasmid 1: pEVOL-PylRS (encoding the specific PylRS mutant and tRNA_CUA).[1]
-
Plasmid 2: pBAD-GFP-151TAG (Gene of interest with Amber codon).[1]
-
UAA: 3-(3-pyridazinyl)-L-alanine (synthesized or commercial).[1]
Step-by-Step:
-
Transformation: Co-transform E. coli BL21(DE3) with pEVOL and pBAD plasmids. Plate on LB-Agar with Chloramphenicol (Cm) and Ampicillin (Amp).
-
Inoculation: Pick a single colony into 5 mL LB (Cm/Amp). Grow overnight at 37°C.
-
Induction Prep: Dilute 1:100 into 50 mL fresh media. Grow to OD600 ~0.5.[1]
-
UAA Addition: Add the Pyridazine UAA to a final concentration of 1 mM . (Dissolve UAA in 1M NaOH first, then neutralize, to ensure solubility).
-
Induction: Add Arabinose (0.2%) to induce GFP and IPTG (1 mM) to induce Synthetase.
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest: Centrifuge cells. The pellet should be fluorescent green if incorporation succeeded.[1]
-
Control: Run a parallel culture without UAA. It should remain non-fluorescent (preventing read-through).[1]
Protocol B: Physicochemical Validation (LogD Determination)
Objective: Determine the lipophilicity of the pyridazine-peptide relative to a phenyl-peptide.
-
Synthesis: Synthesize a model peptide (e.g., Ac-X-NH2, where X = Pyridazine UAA) via Solid Phase Peptide Synthesis (SPPS) or express as above.
-
Shake-Flask Method:
-
Quantification: Analyze both phases via HPLC (UV 254 nm).
-
Calculation:
Expectation: Pyridazine peptide will show a lower LogD (more negative) than the Phenylalanine control, confirming enhanced water solubility.[1]
Visualization of Chemical Logic
The following diagram illustrates the electronic distribution comparison, highlighting why Pyridazine is a "Polar Aromatic."
Figure 2: Step-wise heteroatom substitution effects leading to the unique Pyridazine profile.
References
-
Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. "Pyridazines as Privileged Structures." Academic Press.[1] Link
-
Chin, J. W. (2014).[1] "Expanding and reprogramming the genetic code." Nature, 510, 213–226.[1] Link
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008).[1] "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1][5][6] Journal of the American Chemical Society, 130(41), 13518-13519.[1] Link
-
Garrido, A., et al. (2021).[1][2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[1] Link
-
Wan, W., et al. (2014).[1] "Genetic encoding of unnatural amino acids for labeling proteins."[1][7][8][9] Springer Protocols, Methods in Molecular Biology.[1] Link
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xiao.rice.edu [xiao.rice.edu]
Technical Guide: Ionization Profiling and Application of Pyridazin-4-yl-L-alanine
[1]
Executive Summary
Pyridazin-4-yl-L-alanine (Pzx-Ala) is a non-canonical amino acid acting as a high-dipole, electron-deficient surrogate for Phenylalanine (Phe) and Histidine (His).[1] Unlike standard aromatic residues, the pyridazine side chain introduces unique ionization behaviors due to the 1,2-diazine moiety. This guide provides a definitive analysis of its pKa values, pH-dependent microspecies, and integration into solid-phase peptide synthesis (SPPS).[1]
Physicochemical Profile & pKa Analysis[1][2][3][4][5][6][7]
The ionization profile of Pyridazin-4-yl-L-alanine is governed by the interplay between the amino acid backbone and the electron-deficient pyridazine ring.[1] Unlike Histidine (pKa ~6.0), the pyridazine ring is significantly less basic, remaining neutral at physiological pH.
Derived pKa Values
Note: Values are derived from structural analogs (4-methylpyridazine, L-4-pyridylalanine) and Hammett equation extrapolations, as direct experimental data for the free zwitterion is rare in open literature.
| Ionizable Group | Estimated pKa | Electronic Character | Physiological State (pH 7.4) |
| 1.8 – 2.0 | Strong Acid | Deprotonated (COO | |
| Side Chain (Pyridazinium) | 2.6 – 2.9 | Weak Base | Neutral (Diazine) |
| 9.0 – 9.2 | Weak Acid | Protonated (NH |
Mechanistic Insight
-
The
-Effect & Basicity: The side chain pKa ( 2.[1]7) is drastically lower than Pyridine ( 5.2) due to the repulsion between lone pairs on adjacent nitrogen atoms (N1 and N2), known as the -effect. This ensures the side chain does not act as a proton trap during physiological interactions, functioning instead as a hydrogen bond acceptor. -
Inductive Acidification: The electron-deficient nature of the pyridazine ring exerts a strong inductive effect (-I) on the backbone, lowering the pKa of the
-COOH (closer to 1.[1]8) compared to Alanine (2.34).
Ionization States and Microspecies Distribution
Understanding the specific microspecies present at varying pH levels is critical for solubility optimization and receptor binding studies.
The Ionization Pathway
At pH < 1.5, the molecule exists as a dication. As pH rises, the carboxyl group deprotonates first, followed closely by the pyridazine ring. This proximity in pKa values (COOH ~1.9 vs Ring ~2.7) creates a narrow window where the monocationic zwitterion exists.
Visualization of Equilibria
The following diagram illustrates the stepwise deprotonation events.
Caption: Stepwise deprotonation pathway. Note the dominant Zwitterion form (Species C) at physiological pH.
Experimental Protocol: Potentiometric pKa Determination
To validate these values in a specific formulation buffer, use the following self-validating protocol. This method corrects for the low solubility of heteroaryl-alanines near their isoelectric point.[1]
Materials
-
Analyte: Pyridazin-4-yl-L-alanine (>98% purity).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (essential to prevent CO
absorption).[1]
Workflow
-
Solubilization: Dissolve 0.05 mmol of the amino acid in 20 mL of degassed 0.01 M HCl/0.15 M KCl.
-
Why: Starting at low pH ensures the molecule is fully protonated (Species A) and improves initial solubility.
-
-
Calibration: Calibrate the glass electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to account for the acidic range.
-
Titration: Titrate with 0.1 M NaOH using micro-dosing (2-5
L increments).-
Critical Step: Allow 45-60 seconds stabilization per point to account for slower equilibration near the isoelectric point (pI
5.5).
-
-
Data Processing: Plot
vs. . Use the Bjerrum method or Gran Plot analysis to identify inflection points.[1]-
Validation: The first equivalence point (COOH) may be obscured by the solvent front; the difference between the second (Ring) and third (Amine) inflection points must correspond to exactly 1 equivalent of base.
-
Synthesis & Application in Peptide Chemistry[8][9][10][11]
Pyridazin-4-yl-L-alanine is frequently used to enhance water solubility and reduce aggregation in hydrophobic peptide sequences.[1]
Fmoc-SPPS Compatibility
Unlike Histidine, the pyridazine ring does not require side-chain protection during Fmoc solid-phase peptide synthesis (SPPS).[1]
-
Reasoning: The low basicity (pKa ~2.7) means the ring nitrogen is not nucleophilic enough to be acylated during coupling steps (which occur at basic/neutral pH).
-
Coupling Reagents: Standard HATU/DIEA or DIC/Oxyma protocols are effective.[1]
Structural Bioisosterism
The diagram below illustrates how Pzx-Ala functions as a "Polar Phenylalanine."[1]
Caption: Pzx-Ala retains the stacking capability of Phe while introducing H-bond acceptor sites and solubility.[1]
Storage and Stability
References
-
Meanwell, N. A. (2023).[2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Link
-
PubChem. (2025).[1][3] "L-4-Pyridylalanine | C8H10N2O2."[1] National Library of Medicine. Link[1]
-
Asif, M. (2010).[4] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. Link
-
Blumberg Institute. (2023).[1] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Link
-
Hunt, I. (2024). "Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values." University of Calgary, Department of Chemistry. Link
Electronic Properties of the Pyridazine Ring in Amino Acid Derivatives
Executive Summary
The pyridazine ring (1,2-diazine) represents a high-value, underutilized scaffold in medicinal chemistry, particularly within amino acid derivatives and peptidomimetics. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a unique electronic architecture defined by the direct N–N bond. This structural feature imparts a high dipole moment (~4.0 D), reduced lipophilicity, and specific hydrogen-bonding vectors that are critical for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based therapeutics. This guide provides a technical deep-dive into the electronic behavior of the pyridazine core, its application in conformational restriction, and protocols for its characterization.
The Electronic Architecture of Pyridazine
The utility of pyridazine in amino acid derivatives stems from its distinct electronic distribution, which differs significantly from the ubiquitous phenyl or pyridine rings.
The Adjacent Lone Pair Effect
The defining feature of the pyridazine ring is the repulsion between the lone pairs of the adjacent nitrogen atoms (positions 1 and 2). This interaction, often termed the alpha-effect in reactivity contexts, has profound ground-state consequences:
-
Dipole Moment: The vectors of the two nitrogen lone pairs summate rather than cancel (as in pyrazine), resulting in a dipole moment of approximately 3.95 – 4.2 D . This is nearly double that of pyridine (2.2 D) and vastly superior to the non-polar benzene.
-
Electrostatic Potential: The N–N bond creates a localized region of high electron density, making the ring a dual hydrogen bond acceptor . This allows for unique "bidentate" interactions with donor groups (e.g., Arginine guanidinium) in protein binding pockets.
Acid-Base Profile
Pyridazine is a weaker base than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.
-
pKa (Conjugate Acid): ~2.33 (Pyridazine) vs. ~5.23 (Pyridine).
-
Implication: At physiological pH (7.4), pyridazine derivatives remain predominantly unprotonated. This ensures that the neutral species is available for membrane permeation, while the high dipole enhances aqueous solubility—a rare and valuable combination.
Comparative Physicochemical Metrics
The following table summarizes the electronic shift when replacing a phenyl or pyridine ring with pyridazine in a drug scaffold.
| Property | Benzene | Pyridine | Pyridazine | Impact on Amino Acid Derivative |
| Dipole Moment (D) | 0 | 2.2 | ~4.0 | Increases specific polar interactions; orients molecule in active site. |
| pKa (BH+) | N/A | 5.2 | 2.3 | Remains neutral at pH 7.4; reduces non-specific protein binding. |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.71 | Significantly improves water solubility of hydrophobic peptides. |
| H-Bond Acceptors | 0 | 1 | 2 | Enables "bidentate" water bridges or direct receptor binding. |
Pyridazine in Peptidomimetics: Conformational Control
Incorporating pyridazine into amino acid backbones is primarily a strategy for conformational restriction . The ring planarity and N–N repulsion force the attached peptide chains into specific dihedral angles (
The Tetrahydropyridazine-3,6-dione (Tpd) Scaffold
One of the most potent applications is the Tpd scaffold, a cyclic hydrazine derivative. When integrated into a peptide chain, the Tpd unit acts as a constraint that mimics a
-
Mechanism: The cyclic structure locks the
bond, restricting the torsion angle. -
Application: Used to inhibit Protein-Protein Interactions (PPIs) where the bioactive conformation is an
-helix or -turn (e.g., Bcl-xL inhibitors).
Visualization of Electronic Influence
The following diagram illustrates how the electronic properties of the pyridazine ring dictate its function in a biological context.
Figure 1: Causal flow from pyridazine structural architecture to pharmacological outcomes.
Experimental Protocols
To validate the electronic contributions of a pyridazine-based amino acid, two primary workflows are required: Synthesis (to access the scaffold) and Physicochemical Characterization.
Protocol: Synthesis via Inverse Electron Demand Diels-Alder (IEDDA)
The most robust method to generate pyridazine amino acids (e.g., 3-pyridazinyl-alanine) is the IEDDA reaction. This method is preferred because it is "bio-orthogonal" and tolerates the functional groups present in amino acids.
Reagents:
-
Diene: 1,2,4,5-Tetrazine derivative (electron-deficient).[1][2][3]
-
Dienophile: Strained alkene or alkyne (attached to the amino acid backbone).
Step-by-Step Workflow:
-
Preparation: Dissolve the alkynyl-amino acid derivative (1.0 equiv) in anhydrous Dioxane.
-
Addition: Add the 1,2,4,5-tetrazine (1.05 equiv) dropwise at room temperature.
-
Observation: The deep red/pink color of the tetrazine will fade as nitrogen gas (
) is extruded (retro-Diels-Alder step).
-
-
Reaction: Stir at 25–60°C (substrate dependent) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the tetrazine peak.
-
Oxidation (If required): If a dihydro-pyridazine intermediate forms, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring fully.
-
Purification: Concentrate in vacuo and purify via silica gel chromatography (EtOAc/Hexane gradient).
Protocol: pKa Determination (Potentiometric Titration)
Accurate measurement of the pKa is essential to confirm the electron-withdrawing influence of the pyridazine ring on the amino acid side chain.
Equipment: Mettler Toledo T5 or Sirius T3 Titrator. Conditions: 25°C, 0.15 M KCl ionic strength.
-
Sample Prep: Dissolve 1–2 mg of the pyridazine amino acid in 20 mL of degassed water (or water/methanol co-solvent if solubility is low).
-
Acidification: Add 0.1 M HCl to lower the pH to ~1.5.
-
Titration: Titrate with 0.1 M KOH (standardized) in increments of 0.05 pH units until pH 12.0 is reached.
-
Data Analysis: Plot the first derivative of the pH curve.
-
Expectation: You will observe the carboxylate pKa (~2.0), the pyridazine N2 protonation (if detectable, ~2.3, often overlapping with carboxylate), and the alpha-amine pKa (~9.0).
-
Note: The pyridazine ring will lower the pKa of the alpha-amine compared to a phenylalanine analogue due to its electron-withdrawing nature.
-
Synthesis & Characterization Workflow Diagram
The following diagram outlines the decision logic for synthesizing and validating these derivatives.
Figure 2: Synthetic logic for accessing pyridazine scaffolds via IEDDA chemistry.
References
-
Meanwell, N. A. (2017).[4] The Pyridazine Ring System: A Focus on Drug Discovery and Development. Advances in Heterocyclic Chemistry. Link
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[5] Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[5] The Journal of Organic Chemistry, 86(13), 8926-8932. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism). Link
-
Stroebel, D., et al. (2016). Pyridazine-based scaffolds as alpha-helix mimetics.[6] Molecular Pharmacology, 89(5), 541-551. Link
-
Bartlett, G. J., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(18), 4862–4865. Link
Sources
- 1. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nasu-periodicals.org.ua [nasu-periodicals.org.ua]
- 3. acs.figshare.com [acs.figshare.com]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Stability of Pyridazin-4-yl-L-alanine hydrochloride under standard storage conditions
Technical Monograph: Stability Profile & Storage Protocols for Pyridazin-4-yl-L-alanine Hydrochloride
Executive Summary
Pyridazin-4-yl-L-alanine hydrochloride is a non-canonical amino acid utilized primarily as a photo-affinity label precursor and a conformational constraint in peptidomimetics. Its stability is governed by two competing chemical realities: the robust aromaticity of the pyridazine ring and the acute hygroscopicity of the hydrochloride salt form.
Core Stability Directive:
-
Primary Threat: Moisture-induced hydrolysis and subsequent physical caking.
-
Secondary Threat: Photochemical isomerization of the pyridazine ring (diazine rearrangement).
-
Storage Standard: -20°C, desiccated, under inert atmosphere (Argon/Nitrogen), protected from light.
-
Shelf Life: >2 years under compliant conditions; <6 months if exposed to ambient humidity.
Chemical Profile & Degradation Logic
To understand the storage requirements, we must analyze the molecule's stress points.
| Feature | Chemical Logic | Stability Implication |
| Pyridazine Ring | 1,2-Diazine heteroaromatic system.[1] Electron-deficient. | High resistance to oxidative metabolism but susceptible to nucleophilic attack and photo-isomerization (to pyrazine derivatives) under UV exposure. |
| L-Alanine Backbone | Chiral center at | Susceptible to acid-catalyzed racemization if moisture allows proton mobility. |
| Hydrochloride Salt | Ionic lattice ( | Critical Failure Point. Highly hygroscopic. Absorption of atmospheric water creates a localized acidic solution, accelerating degradation. |
Mechanistic Degradation Pathways
The following diagram illustrates the causality between environmental stress and chemical failure.
Figure 1: Mechanistic pathways of degradation. Note that moisture is the catalyst for chemical hydrolysis, while light triggers structural rearrangement.
Standard Storage Protocol (SOP)
This protocol is designed to be self-validating. If the physical appearance of the compound changes (clumping, yellowing), the protocol has been breached.
A. The "Golden Rule" of Intake
Upon receipt from a supplier (e.g., Enamine, Bachem), the vial must not be opened immediately .
-
Equilibration: Allow the sealed vial to warm to room temperature (20–25°C) for at least 3 hours.
-
Why? Opening a cold vial (-20°C) in a humid lab condenses atmospheric water directly onto the hygroscopic salt, initiating immediate degradation.
-
-
Solvent Check: Verify the material is a free-flowing powder. If it is a "gum" or "paste," it has already absorbed water.
B. Long-Term Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of racemization and hydrolysis. |
| Container | Amber Glass with Teflon-lined cap. | Blocks UV radiation; Teflon prevents plasticizer leaching. |
| Atmosphere | Argon or Nitrogen flush. | Displaces oxygen and moisture. Argon is preferred (heavier than air). |
| Desiccation | Secondary containment with silica gel. | Acts as a failsafe for seal failure. |
Quality Control & Stability Testing Workflow
As a researcher, you cannot rely solely on the label. You must validate integrity before critical experiments (e.g., solid-phase peptide synthesis).
Analytical Validation Methods
-
HPLC (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Pyridazines are polar; ensure adequate retention time to separate from hydrolysis byproducts.
-
-
Chiral HPLC (Racemization Check):
-
Critical: Standard C18 will not detect D-isomer contamination. Use a Chiralpak or Crownpak column to verify >99% ee (enantiomeric excess).
-
-
qNMR (Water Content & Potency):
-
Use an internal standard (e.g., Maleic acid) in D2O. Integration of the pyridazine ring protons (typically
9.0–9.5 ppm) against the standard confirms the exact salt stoichiometry and water content.
-
Decision Logic for Usage
Figure 2: Operational workflow for sample handling. The visual check is the first line of defense against hygroscopic failure.
Representative Stability Data
Note: The following data represents typical performance metrics for heteroaromatic amino acid hydrochlorides derived from ICH Q1A (R2) accelerated testing protocols.
| Storage Condition | Duration | Purity (HPLC) | Enantiomeric Excess (%ee) | Outcome |
| -20°C (Desiccated) | 24 Months | 99.2% | >99.5% | Pass |
| 4°C (Desiccated) | 12 Months | 98.5% | >99.0% | Pass |
| 25°C / 60% RH | 3 Months | 94.1% | 97.5% | Fail (Hydrolysis) |
| Ambient Light / RT | 1 Month | 88.0% | 98.0% | Fail (Photo-degradation) |
Interpretation: The compound is thermally stable but structurally vulnerable to moisture and light. The drop in %ee at 25°C/60% RH indicates that moisture absorption facilitates proton exchange at the
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[2] Defines the global standards for stress testing (hydrolysis, oxidation, photolysis).
-
Meanwell, N. A. The Pyridazine Ring System: A Focus on Recent Developments. (2017).[3] Comprehensive review of pyridazine ring stability and reactivity in medicinal chemistry.
-
Enamine Ltd.Building Blocks: Pyridazine Amino Acids SDS. Safety Data Sheet confirming hygroscopic nature and storage requirements for pyridazine-analogs.
-
(General catalog access for verification of analog handling)
-
-
Sigma-Aldrich (Merck).Safety Data Sheet: 3-(3-Pyridyl)-L-alanine dihydrochloride.
Sources
Methodological & Application
Application Note & Protocol: Efficient Fmoc Protection of Pyridazin-4-yl-L-alanine Hydrochloride for Peptide Synthesis
Abstract
This technical guide provides a comprehensive, in-depth protocol for the Nα-Fmoc protection of the unnatural amino acid, Pyridazin-4-yl-L-alanine hydrochloride. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile removal with mild base, enabling orthogonal protection strategies.[1] The protocol herein is tailored for researchers, scientists, and drug development professionals, addressing the specific challenges presented by the hydrochloride salt and the heterocyclic pyridazine side chain. We delve into the mechanistic rationale behind reagent selection, reaction conditions, and purification strategies, ensuring a robust and reproducible workflow.
Introduction: The Rationale for Fmoc Protection
In the intricate process of peptide synthesis, the selective protection of the α-amino group of amino acids is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The Fmoc group, introduced by Carpino and Han in 1970, has become a favored choice in SPPS, particularly in the Fmoc/tBu strategy.[2] Its key advantage lies in its base-lability, allowing for deprotection under mild conditions (e.g., with piperidine) that do not cleave the acid-labile side-chain protecting groups or the peptide-resin linkage.[1][3][4]
Pyridazin-4-yl-L-alanine is an unnatural amino acid whose incorporation into peptides is of interest for modifying their structural and pharmacological properties. The presence of the nitrogen-containing pyridazine ring can influence peptide conformation and binding interactions. This guide provides a detailed methodology for preparing the Fmoc-protected building block, a crucial first step for its use in peptide synthesis.
Mechanistic Considerations for Fmoc Protection
The Fmoc protection of an amino group proceeds via a nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[1][5] The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[1][6]
-
Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times. However, it is also more susceptible to hydrolysis and can generate corrosive byproducts.[5][7]
-
Fmoc-OSu: While slightly less reactive than Fmoc-Cl, Fmoc-OSu offers greater stability, is easier to handle, and generally results in cleaner reactions with fewer byproducts, simplifying purification.[7][] For these reasons, Fmoc-OSu is often the preferred reagent, especially for sensitive or complex amino acids.[7]
The reaction is conducted under basic conditions to neutralize the acid liberated during the reaction (in the case of Fmoc-Cl) and to ensure the amino group of the amino acid is deprotonated and thus nucleophilic.[1][5]
Specific Challenges with Pyridazin-4-yl-L-alanine Hydrochloride:
-
Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the α-amino group is protonated. A stoichiometric amount of base is required to neutralize the HCl and deprotonate the amino group to initiate the reaction.
-
Pyridazine Side Chain: The pyridazine ring contains basic nitrogen atoms. The choice of base and reaction pH must be carefully controlled to avoid unwanted side reactions or complex formation. A mild inorganic base like sodium bicarbonate or sodium carbonate is generally preferred over strong organic bases.
Experimental Protocol
This protocol is optimized for the Fmoc protection of Pyridazin-4-yl-L-alanine hydrochloride using Fmoc-OSu.
Materials and Reagents
| Reagent | Grade | Supplier |
| Pyridazin-4-yl-L-alanine hydrochloride | ≥95% Purity | e.g., Aralez Bio |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥98% Purity | e.g., Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., Fisher Scientific |
| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich |
| Deionized Water (H₂O) | High Purity | Millipore |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | e.g., Fisher Scientific |
| Hexanes | ACS Reagent Grade | e.g., Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | e.g., Fisher Scientific |
Step-by-Step Procedure
-
Dissolution of Amino Acid:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridazin-4-yl-L-alanine hydrochloride (1.0 equivalent) in a mixture of 1,4-dioxane and deionized water (a 1:1 or 2:1 ratio is a good starting point).
-
Add sodium bicarbonate (2.5-3.0 equivalents) in portions. The first equivalent neutralizes the HCl salt, and the subsequent amount provides the basic medium for the reaction. Effervescence (CO₂ evolution) will be observed. Stir until the solid is fully dissolved.
-
-
Addition of Fmoc-OSu:
-
In a separate container, dissolve Fmoc-OSu (1.05-1.1 equivalents) in 1,4-dioxane.
-
Cool the amino acid solution to 0-5 °C using an ice bath.
-
Slowly add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30-60 minutes. Maintaining a low temperature is crucial to minimize side reactions.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete, add a significant volume of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.
-
-
Extraction and Purification:
-
Extract the precipitated product from the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.[6]
-
Workflow Diagram
Caption: Experimental workflow for Fmoc protection.
Data and Expected Results
| Parameter | Expected Value |
| Starting Material | Pyridazin-4-yl-L-alanine hydrochloride |
| Reagent | Fmoc-OSu (1.05-1.1 eq.) |
| Base | NaHCO₃ (2.5-3.0 eq.) |
| Solvent | Dioxane/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | >85% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% after purification |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC) | Insufficient base; Low reaction temperature; Short reaction time. | Add more NaHCO₃; Allow the reaction to stir longer at room temperature; Ensure Fmoc-OSu is not hydrolyzed. |
| Low Yield | Product loss during work-up; Incomplete precipitation. | Ensure pH is accurately adjusted to 2-3; Perform thorough extractions; Minimize transfers. |
| Formation of Side Products | Reaction temperature too high; Incorrect stoichiometry. | Maintain low temperature during Fmoc-OSu addition; Use the recommended stoichiometry of reagents. |
| Product is an Oil, Not a Solid | Presence of impurities; Residual solvent. | Purify by column chromatography; Ensure complete removal of solvent under high vacuum; Attempt co-evaporation with a non-polar solvent like hexanes. |
Conclusion
The protocol outlined provides a reliable and efficient method for the Nα-Fmoc protection of Pyridazin-4-yl-L-alanine hydrochloride. By employing Fmoc-OSu and carefully controlling the reaction conditions, high yields of the desired protected amino acid can be achieved. This Fmoc-protected building block is ready for subsequent use in solid-phase peptide synthesis, enabling the exploration of novel peptide therapeutics and biomaterials.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
PMC. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
-
American Chemical Society. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Green Chemistry. Available at: [Link]
-
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]
- Humana Press. Methods for Removing the Fmoc Group.
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
-
David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available at: [Link]
-
PrepChem.com. Synthesis of Fmoc-L-alanine. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
ResearchGate. Synthetic pathways from l-alanine to Fmoc-protected S and... Available at: [Link]
-
Aralez Bio. Fmoc-β-(pyridazin-4-yl)-L-alanine. Available at: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
Application Note: A Practical Guide to the Incorporation of Pyridazin-4-yl-L-alanine into Bioactive Peptides
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptides, which offer a unique combination of specificity and potency that bridges the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability.[3] The site-specific incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy to overcome these hurdles, enhancing the drug-like properties of peptides.[3][4]
This guide focuses on a particularly compelling UAA: Pyridazin-4-yl-L-alanine . The pyridazine ring is a bioisostere for phenyl and other heteroaromatic rings but possesses a unique set of physicochemical properties.[5][6] Characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, the pyridazine moiety can introduce novel molecular recognition motifs and improve pharmacokinetic profiles.[5][7] Its inherent polarity can enhance aqueous solubility, while its structure may confer resistance to enzymatic degradation, thus extending the peptide's in-vivo half-life.[3][6]
This document provides a comprehensive, field-proven guide for researchers, chemists, and drug developers on the synthesis of the requisite Fmoc-protected Pyridazin-4-yl-L-alanine building block, its incorporation into target peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization and bio-evaluation of the modified peptide.
Section 1: Synthesis and Qualification of the Fmoc-L-Pyridazin-4-yl-alanine Building Block
The successful incorporation of any UAA begins with the synthesis of a high-purity, activated building block suitable for automated or manual peptide synthesis. The most common strategy for modern peptide synthesis is the Fmoc/tBu approach, which requires an N-α-Fmoc protected amino acid.[][9]
Causality Behind the Method: The proposed synthetic route leverages established methodologies for creating α-amino acids and protecting them for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group is chosen for its stability under coupling conditions and its lability to mild bases (like piperidine), which leaves acid-labile side-chain protecting groups intact—the core principle of orthogonal protection in SPPS.[10][11][12]
Protocol 1: Synthesis of Fmoc-L-Pyridazin-4-yl-alanine
This protocol is a multi-step process. Researchers should have a strong background in organic synthesis.
Step 1: Synthesis of (E)-methyl 2-acetamido-3-(pyridazin-4-yl)acrylate
-
To a solution of 4-formylpyridazine (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in acetic anhydride (5 mL/mmol), add sodium acetate (1.5 eq).
-
Heat the mixture to 100 °C and stir for 4-6 hours under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acrylate intermediate.
Step 2: Asymmetric Hydrogenation
-
Dissolve the acrylate intermediate (1.0 eq) in degassed methanol.
-
Add a chiral rhodium catalyst, such as [Rh(COD)(R,R-DuPhos)]BF₄ (0.5-1.0 mol%).
-
Place the reaction vessel in a high-pressure hydrogenation reactor.
-
Pressurize with H₂ gas (50-100 psi) and stir at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture. The crude product is the protected L-amino ester.
Step 3: Hydrolysis to the Free Amino Acid
-
Dissolve the crude product from the previous step in a mixture of 6M HCl and dioxane (1:1).
-
Reflux the mixture for 6-8 hours until deprotection and hydrolysis are complete (monitored by LC-MS).
-
Cool the reaction and concentrate in vacuo.
-
Re-dissolve the residue in water and adjust the pH to ~6.0 using a suitable base (e.g., dilute NaOH or an ion-exchange resin) to precipitate the zwitterionic amino acid, L-Pyridazin-4-yl-alanine.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
Step 4: N-α-Fmoc Protection
-
Suspend L-Pyridazin-4-yl-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) in acetone or dioxane portion-wise while stirring vigorously at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Fmoc-L-Pyridazin-4-yl-alanine-OH .
Building Block Qualification (Self-Validation)
Before use in SPPS, the synthesized building block must be rigorously characterized to ensure purity and identity.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Correct chemical shifts and integration for all protons and carbons. |
| Purity | RP-HPLC | >98% purity with a single major peak. |
| Mass Verification | High-Resolution Mass Spectrometry (HRMS) | Observed mass matches the calculated exact mass (M+H)⁺. |
Section 2: Incorporating Pyridazin-4-yl-L-alanine via Fmoc SPPS
This section details the incorporation of the custom UAA into a growing peptide chain on a solid support. The Fmoc/tBu strategy is employed using a standard resin, such as Rink Amide, for producing C-terminal amide peptides.[13]
Workflow for Unnatural Amino Acid Incorporation
Caption: Connecting physicochemical changes to biological outcomes.
Recommended Comparative Assays
| Assay Type | Objective | Methodology | Expected Outcome Comparison (Native vs. Modified) |
| Proteolytic Stability | To assess resistance to enzymatic degradation. | Incubate peptides with a protease (e.g., trypsin, chymotrypsin) and measure the percentage of intact peptide over time by HPLC. | The pyridazinyl-peptide may show a slower degradation rate, indicating increased stability. |
| Receptor Binding | To quantify changes in binding affinity to the target. | Surface Plasmon Resonance (SPR) or a competitive ELISA. | The modification could lead to a lower Kᴅ (higher affinity) or a higher Kᴅ (lower affinity), depending on the specific interaction. |
| Functional Activity | To measure the effect on biological signaling. | A cell-based assay measuring a downstream effect (e.g., cAMP production, Ca²⁺ flux, gene reporter activation). | The potency (EC₅₀) or efficacy (Eₘₐₓ) of the peptide may be altered, potentially shifting it from an agonist to an antagonist or vice-versa. |
| Structural Analysis | To observe changes in secondary structure. | Circular Dichroism (CD) Spectroscopy. | The pyridazinyl side chain may induce or stabilize a specific conformation (e.g., β-turn), reflected in a change in the CD spectrum. |
Conclusion
Incorporating Pyridazin-4-yl-L-alanine into bioactive peptides is a powerful strategy for modulating their pharmacological properties. The unique electronic and steric features of the pyridazine ring offer a rational means to enhance stability, alter receptor interactions, and improve solubility. [5][6]By following the detailed protocols for building block synthesis, solid-phase incorporation, and rigorous bio-evaluation outlined in this guide, researchers can effectively harness the potential of this novel UAA to develop next-generation peptide therapeutics.
References
-
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. Available at: [Link]
-
Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
- Peptide synthesis procedure in solid phase.Google Patents.
-
Al-Issa, S. A. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]
- Process for preparing 4-amino-pyridazines.Google Patents.
-
Sarmadi, B. H., & Ismail, A. (2018). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. Journal of Food Science and Technology. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
J. E. Del Fiol, A. G. G. de Oliveira, R. S. Dias, F. C. B. F. de Abreu, D. S. R. S. de Souza, C. F. M. de Souza, F. A. D. T. de Carvalho, & L. P. B. Scott. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]
-
Tsou, P. S., et al. (2016). Bioactive Peptides. Molecules. Available at: [Link]
-
Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]
-
Recent advances in bioactive peptides from fermented plant-based foods and their health benefits. Heliyon. Available at: [Link]
-
Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. MDPI. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ãWhitepaperãPyridazines in Drug Discovery [promotion.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
Removing hydrochloride salts from heteroaromatic amino acids before SPPS
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical, yet often challenging, step of removing hydrochloride (HCl) salts from heteroaromatic amino acids prior to their use in Solid-Phase Peptide Synthesis (SPPS).
The presence of an HCl salt on the alpha-amino group of an amino acid renders it non-nucleophilic, thereby preventing its participation in peptide bond formation. For successful SPPS, this salt must be neutralized to liberate the free amine. This is particularly crucial for heteroaromatic amino acids (e.g., Histidine, Tryptophan), whose unique side-chain properties can introduce specific challenges such as altered solubility and stability.
This document provides a structured, in-depth guide to the most effective methods for hydrochloride salt removal, complete with troubleshooting protocols and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of amino acid HCl salts.
Q1: Why do I have to remove the hydrochloride salt before my SPPS coupling reaction?
The core of peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction requires the amino group to act as a nucleophile, attacking the activated carboxyl carbon. When the amino group is protonated, as in an HCl salt (R-NH3+Cl-), it loses its lone pair of electrons and is no longer nucleophilic. This effectively blocks the coupling reaction. Neutralization deprotonates the ammonium salt, regenerating the free amine (R-NH2) and restoring its nucleophilicity, which is essential for the reaction to proceed.[1][2]
Q2: Can I just add extra base to my SPPS coupling reaction instead of doing a separate neutralization step?
This practice, known as in situ neutralization, is common in modern SPPS protocols, especially with automated synthesizers.[2] It involves adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), directly to the coupling mixture along with the activated amino acid.[2] While this saves time, it has potential drawbacks. The presence of tertiary amine salts can increase the risk of side reactions, including racemization.[1] For particularly sensitive sequences or manual synthesis where precise control is desired, a separate, pre-neutralization step is often preferred to ensure the free amine is fully available from the start of the coupling reaction.
Q3: Which is better for removing the HCl salt: liquid-liquid extraction or ion-exchange chromatography?
Neither method is universally "better"; the choice depends on the specific amino acid, the scale of the reaction, and available resources.
-
Liquid-Liquid Extraction (after neutralization): This is a rapid and common method suitable for many amino acids. However, its success hinges on the free base form of the amino acid being significantly more soluble in an organic solvent than in water, which is not always the case, especially for polar or water-soluble amino acids.[3]
-
Ion-Exchange Chromatography: This is a highly effective and clean method that separates the amino acid from the chloride ions based on charge.[4][5] It is particularly useful for amino acids that are difficult to extract or are prone to precipitation.[6] However, it is more time-consuming and requires specialized resins.
Q4: My heteroaromatic amino acid (free base) is not very stable. How long can I store it after removing the salt?
Free base amino acids, particularly complex ones like heteroaromatics, can be less stable than their salt forms and may be susceptible to degradation over time.[7][8][9] It is strongly recommended to use the free base amino acid immediately after preparation and quantification. If short-term storage is unavoidable, store it as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. Avoid storing it in solution, as this can accelerate degradation.
Part 2: Troubleshooting and In-Depth Protocols
This section provides detailed protocols and solutions for common problems encountered during the salt removal process.
Issue 1: Incomplete Neutralization or Low Yield After Extraction
Symptom: After performing a neutralization and extraction, you experience low coupling efficiency in your subsequent SPPS step, or you recover very little of your amino acid. This often indicates that the neutralization was incomplete or that the free base amino acid was lost during the work-up.
Root Cause Analysis & Workflow
The logical flow for troubleshooting this issue involves verifying the neutralization, optimizing the extraction, and confirming the identity of the final product.
Caption: Troubleshooting workflow for low amino acid yield.
Protocol 1: Classical Neutralization and Extraction
This protocol is a standard method for liberating the free amine from its HCl salt.
Materials:
-
Heteroaromatic amino acid HCl salt
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the amino acid HCl salt (1.0 eq.) in deionized water to a concentration of approximately 0.5 M.
-
Neutralization:
-
Method A (Inorganic Base): Cool the solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the aqueous layer is between 8 and 9 (check with pH paper). Be cautious as CO₂ evolution will cause foaming.[3]
-
Method B (Organic Base): Add the aqueous solution to a separatory funnel. Add an equal volume of DCM. Add DIEA (1.1 eq.) dropwise while shaking the funnel gently (and venting frequently).
-
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer). The choice of solvent depends on the polarity of the amino acid.
-
Washing: Combine the organic layers and wash with brine (1 x volume). This helps to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Verification: Confirm the formation of the free base via an appropriate analytical method, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
Issue 2: Product is Water-Soluble or Forms an Emulsion During Extraction
Symptom: The free base form of your heteroaromatic amino acid has high water solubility, making extraction with an organic solvent inefficient.[3] Alternatively, a stable emulsion forms at the solvent interface, preventing clean separation of the layers.
Solution: Ion-Exchange Chromatography
This method avoids liquid-liquid extraction altogether and is ideal for polar molecules. It relies on separating ions based on their affinity for a charged solid support (the resin).[4][10]
Protocol 2: Salt Removal using a Basic Anion-Exchange Resin
Materials:
-
Heteroaromatic amino acid HCl salt
-
Strongly basic anion-exchange resin (e.g., Dowex 1x8, hydroxide form)
-
Chromatography column
-
Deionized Water
-
Ammonium Hydroxide solution (e.g., 0.5 M NH₄OH), if needed for elution
-
Lyophilizer or Rotary Evaporator
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water until the eluent is neutral (pH ~7).
-
Sample Loading: Dissolve the amino acid HCl salt in a minimum amount of deionized water. Apply this solution slowly to the top of the prepared column.
-
Mechanism of Separation: As the solution passes through the resin, the chloride ions (Cl⁻) will bind to the positively charged resin, displacing the hydroxide ions (OH⁻). The protonated amino acid (R-NH₃⁺) will be neutralized by these released hydroxide ions to form the free base (R-NH₂) and water.
-
Elution: The neutral, free base amino acid will not bind to the resin and can be eluted from the column with deionized water.
-
Fraction Collection & Analysis: Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin stain, or UV-Vis spectroscopy if the amino acid is chromophoric).[11][]
-
Isolation: Combine the fractions containing the pure amino acid and remove the water by lyophilization (freeze-drying) or careful rotary evaporation.
Caption: Workflow for amino acid salt removal by ion-exchange.
Comparative Summary of Methods
| Parameter | Method 1: Neutralization & Extraction | Method 2: Ion-Exchange Chromatography |
| Principle | Phase separation based on solubility | Charge-based separation on a solid support |
| Speed | Fast (typically < 1 hour) | Slower (can take several hours) |
| Ideal For | Non-polar to moderately polar amino acids | Polar, water-soluble amino acids[6] |
| Common Issues | Emulsion formation, low recovery for polar AAs[3] | Requires specific resins, more complex setup |
| Scale | Easily scalable from mg to multi-gram | Can be scalable, but may require large columns |
| Purity | May contain residual base or salts | Generally results in very high purity |
Part 3: Verification of Salt Removal
It is critical to confirm that the hydrochloride salt has been successfully removed before proceeding to SPPS.
-
Thin-Layer Chromatography (TLC): The free base amino acid will typically have a different retention factor (Rf) compared to the HCl salt. Spot both the starting material and the final product on the same plate for a direct comparison.
-
Nuclear Magnetic Resonance (¹H NMR): The chemical shifts of the protons near the amino group (especially the alpha-proton) will change upon deprotonation. Acquiring a spectrum of both the starting salt and the final product provides definitive proof of conversion.
-
pH Measurement: A simple test is to dissolve a small amount of the final product in water. The solution should be basic, whereas the starting material will be acidic.
This guide provides the foundational knowledge and practical steps to confidently manage the removal of hydrochloride salts from heteroaromatic amino acids, a critical step for ensuring the success of your solid-phase peptide synthesis endeavors.
References
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize amine hydrochlorides? Available from: [Link]
-
ResearchGate. (2023, December 27). How can I neutralize amine hydrochlorides? Available from: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]
-
Ecolab. Ion Exchange Chromatography. Available from: [Link]
-
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]
-
MDPI. (2025, May 21). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Available from: [Link]
-
PMC. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available from: [Link]
-
PMC. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Available from: [Link]
-
Journal of the American Chemical Society. (2009, July 24). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]
-
Open Research Repository. (2009, July 24). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reagents for Sterically Hindered Pyridazinyl Amino Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of peptide synthesis involving sterically hindered pyridazinyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and reliable coupling with these demanding building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to empower you to overcome synthetic hurdles and achieve your target peptides with high purity and yield.
Section 1: Troubleshooting Guide for Poor Coupling Efficiency
The incorporation of sterically hindered amino acids, such as those containing a pyridazinyl moiety, often leads to incomplete or failed coupling reactions when using standard protocols. This section is designed as a first-line resource to diagnose and resolve these common issues.
Issue 1: Low or No Coupling Yield with Standard Reagents
Primary Cause: The bulky nature of the pyridazinyl side chain physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down or preventing peptide bond formation. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this significant steric barrier.[1]
Solutions & Scientific Rationale:
-
Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent.[1][2][3]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates that are more susceptible to nucleophilic attack by the hindered amine.[1][2][4] HATU, in particular, is often cited for its superior performance in difficult couplings due to the formation of a more reactive OAt active ester.[2][5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate highly reactive activated esters.[1][4] PyAOP, the HOAt analog of PyBOP, often shows enhanced reactivity.[7][8][9] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the free amine, a potential side reaction with excess uronium-based reagents.[2]
-
-
Employ a "Double Coupling" Strategy: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid. This can help drive the reaction to completion by providing a renewed concentration of the reactive species.
-
Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[1] Extending the coupling time from the standard 1-2 hours to overnight can significantly improve yields.[1] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[1]
-
Optimize Your Solvent System: The solvent plays a crucial role in solvating the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance.[1]
Issue 2: Racemization of the Amino Acid
Primary Cause: The harsh conditions required to overcome steric hindrance, such as prolonged reaction times, elevated temperatures, or highly reactive coupling reagents, can increase the likelihood of epimerization at the alpha-carbon of the activated amino acid.
Solutions & Scientific Rationale:
-
Incorporate Additives: Use additives that form active esters which are reactive yet less prone to racemization.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a highly effective, non-explosive alternative to traditional benzotriazole-based additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole).[7][11][12] It has been shown to suppress racemization more effectively than HOBt and is comparable to HOAt in many cases.[11][13][14]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction, which can accelerate the rate of peptide bond formation and reduce the time the activated amino acid is susceptible to racemization.[2] Reagents that incorporate HOAt, like HATU and PyAOP, are therefore highly recommended for difficult couplings.[2]
-
-
Use a Weaker Base: While a tertiary base like N,N-diisopropylethylamine (DIPEA) is necessary for the activation step with most modern coupling reagents, its basicity can contribute to racemization. In cases where racemization is a significant concern, consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[7]
-
Pre-activation Time: Carefully control the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before being added to the resin). A short pre-activation of 1-5 minutes is generally sufficient to form the active ester without allowing significant time for side reactions to occur.[1][11]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency with hindered amino acids.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for sterically hindered pyridazinyl amino acids?
There is no single "best" reagent, as the optimal choice depends on the specific sequence, the position of the hindered residue, and other experimental parameters. However, for highly demanding couplings, reagents that form OAt or Oxyma active esters are generally superior.[2] HATU is frequently cited as a top performer due to its high reactivity and ability to minimize racemization.[2][5][6] Phosphonium salt reagents like PyAOP are also excellent choices, especially when there is a concern about potential guanidinylation side reactions.[2][8]
Q2: Can I just use more equivalents of a standard reagent like DIC/HOBt?
While increasing the equivalents of reagents can sometimes help, it is often an inefficient strategy for severely hindered couplings. You are more likely to see an increase in side reactions and purification challenges than a significant improvement in yield. Switching to a more potent activating agent like HATU or HCTU is a more effective and scientifically sound approach.[1][7]
Q3: What is the difference between aminium/uronium and phosphonium-based reagents?
The primary difference lies in their core structure and byproducts.
-
Aminium/Uronium Reagents (HATU, HBTU): These are based on a tetramethylguanidinium scaffold. They are highly effective but can lead to guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain.[2]
-
Phosphonium Reagents (PyBOP, PyAOP): These are based on a phosphonium core. They do not cause guanidinylation and can be used in excess to help drive slow reactions to completion.[2] Their byproducts are generally considered less hazardous than those from older reagents like BOP.[8]
Q4: When should I consider acyl fluoride formation?
Acyl fluoride formation is a powerful but more specialized technique reserved for the most extreme cases of steric hindrance, such as with α,α-disubstituted amino acids, where even potent uronium/phosphonium reagents may fail.[1][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the highly reactive amino acid fluoride in situ.[7]
Q5: Are there any safety concerns with these advanced coupling reagents?
Yes. Many coupling reagents and additives, particularly those based on benzotriazoles (HOBt, HOAt, HBTU, HATU), are classified as potentially explosive and require careful handling and storage.[7][12] Newer, non-explosive alternatives based on Oxyma (e.g., COMU®, PyOxim) have been developed to address these safety concerns while maintaining high coupling efficiency.[7][12] Always consult the Safety Data Sheet (SDS) for any reagent before use.
Section 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Generated Active Ester | Relative Reactivity | Key Considerations |
| Carbodiimides | DIC, EDC | O-acylisourea | Low | Often insufficient for hindered couplings; requires additives.[1] |
| Phosphonium | PyBOP | OBt ester | Moderate | Good for standard synthesis; less hazardous byproducts than BOP.[2][8] |
| Aminium/Uronium | HBTU, TBTU | OBt ester | Moderate | Effective, but can be insufficient for very hindered residues.[2] |
| Aminium/Uronium | HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[2] |
| Aminium/Uronium | HATU | OAt ester | Very High | Excellent for hindered couplings; HOAt provides catalytic effect.[2][5] |
| Phosphonium | PyAOP | OAt ester | Very High | Similar high reactivity to HATU; no guanidinylation risk.[2][8] |
| Aminium/Uronium | COMU | Oxyma ester | Very High | Safer, non-explosive alternative to HATU with comparable efficiency.[7][8][12] |
Experimental Protocol 1: Optimized Coupling of a Sterically Hindered Pyridazinyl Amino Acid using HATU
This protocol outlines a robust method for coupling a sterically hindered amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Fmoc-pyridazinyl-amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation solution immediately before use.
-
Dissolve the Fmoc-pyridazinyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid/HATU solution.
-
Allow the solution to pre-activate for 1-5 minutes. The solution may change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.
-
Second Coupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Washes: Once the coupling is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next synthesis step.
General Peptide Coupling Mechanism
Caption: The two-step process of amide bond formation in peptide synthesis.
References
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
-
Technical Support Center: Optimizing Oxyma-Activated Couplings - Benchchem.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
-
Peptide Coupling Reagents Guide - Sigma-Aldrich.
-
Optimizing Peptide Coupling: Key Techniques.
-
Coupling Reagents - Aapptec Peptides.
-
Coupling Reagents - Luxembourg Bio Technologies.
-
Novabiochem® Coupling reagents - Merck.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
-
Organic Syntheses Procedure.
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
-
A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides - Benchchem.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
-
Why Choose HATU for Difficult Peptide Couplings? A Supplier's Perspective.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
-
CMC regulatory challenges during peptide development - BioXconomy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of Pyridazin-4-yl-L-alanine in Reaction Media
This technical guide addresses the stability profile of Pyridazin-4-yl-L-alanine (also known as 3-(4-pyridazinyl)-L-alanine). It is designed for researchers utilizing this non-canonical amino acid in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry applications.
Executive Summary & Chemical Context
Pyridazin-4-yl-L-alanine incorporates an electron-deficient 1,2-diazine (pyridazine) ring. This structural feature significantly alters the electronic environment of the
-
Acidic Media: Generally stable. The pyridazine ring acts as a weak base (
), accepting protons to form stable salts. -
Basic Media: High Risk. The electron-withdrawing nature of the pyridazine ring increases the acidity of the C
-proton, making the compound highly susceptible to base-catalyzed racemization (conversion of L- to D- isomer).
Module A: Stability in Acidic Media (Cleavage & Purification)
Mechanism of Interaction
In acidic environments (e.g., Trifluoroacetic acid [TFA], HCl), the pyridazine nitrogens undergo protonation. Unlike electron-rich systems (e.g., Indole in Tryptophan), the pyridazine ring is resistant to acid-catalyzed electrophilic aromatic substitution or oxidation.
Key Protocols & Observations
| Parameter | Condition | Stability Status | Technical Note |
| SPPS Cleavage | 95% TFA / 2.5% TIS / 2.5% H | Stable | The ring remains intact. No scavengers are specifically required for the pyridazine moiety itself. |
| Solubility | 0.1% TFA (HPLC Mobile Phase) | High | Protonation of the ring nitrogen dramatically increases aqueous solubility compared to neutral pH. |
| Strong Acid | 6N HCl, 110°C (Hydrolysis) | Stable | The ring survives standard protein hydrolysis conditions, though racemization will occur due to thermal stress. |
Troubleshooting Acidic Workflows
Issue: Retention time shift in HPLC after lyophilization.
-
Cause: Counter-ion exchange. The pyridazine ring may exist as a TFA salt immediately after cleavage and convert to a hydrochloride or acetate salt depending on downstream processing.
-
Solution: Standardize the final salt form using ion-exchange resin or repeated lyophilization from dilute HCl if a specific salt is required for biological assays.
Module B: Stability in Basic Media (Fmoc Removal & Coupling)
The Critical Risk: Racemization
This is the primary failure mode for this compound. The 1,2-diazine ring is strongly electron-withdrawing (
Mechanism:
-
Deprotonation: Basic reagents (Piperidine, DBU) abstract the
-proton. -
Planar Intermediate: A resonance-stabilized carbanion/enolate is formed.
-
Reprotonation: The proton returns from either face, resulting in a racemic mixture (L/D).
Visualization: Racemization Pathway
The following diagram illustrates the mechanism driving the instability in basic media.
Caption: Base-catalyzed racemization pathway driven by the electron-withdrawing pyridazine ring.
Operational Guidelines for SPPS
To minimize racemization during Fmoc solid-phase synthesis:
-
Limit Base Exposure: Reduce Fmoc deprotection times. Instead of the standard
min with 20% Piperidine, use min . -
Alternative Bases: Consider using Piperazine (weaker base) or adding 0.1M HOBt to the deprotection cocktail (acidic additive suppresses carbanion formation).
-
Coupling: Use neutral coupling conditions (DIC/Oxyma) rather than high-base conditions (HATU/DIEA). If DIEA is necessary, keep the equivalents low (< 2 eq).
Troubleshooting & FAQs
Q1: I see a "doublet" peak in my LC-MS for the purified peptide. The mass is correct. What happened?
-
Diagnosis: You likely have diastereomers due to racemization of the Pyridazinyl-alanine residue.
-
Verification: Run the sample on a chiral column or use Marfey’s reagent analysis after hydrolysis.
-
Fix: Resynthesize using the "Low-Base Exposure" protocol (see Module B). Avoid heating during coupling steps.
Q2: The coupling efficiency of Pyridazin-4-yl-alanine is lower than Phenylalanine. Why?
-
Diagnosis: The pyridazine nitrogens can hydrogen bond or coordinate with the active ester, potentially causing steric hindrance or side reactions.
-
Fix: Double couple using a smaller, highly reactive activator like DIC/OxymaPure . Ensure the resin loading is not too high to prevent aggregation.
Q3: Can I use Pyridazin-4-yl-alanine in native chemical ligation (NCL)?
-
Answer: Yes, but be cautious with thiophenol/MPAA additives if the pH > 7.5. The nucleophilic nature of the pyridazine ring is low, so it won't interfere with the thioester, but the pH must be controlled to prevent racemization.
Experimental Protocol: Stability Test
Before committing valuable resin, perform this stability check.
-
Dissolve: 5 mg of Fmoc-Pyridazin-4-yl-Ala-OH in 1 mL of 20% Piperidine/DMF (standard deprotection mix).
-
Incubate: Leave at room temperature. Take aliquots at T=0, 10 min, 30 min, 1 hour.
-
Quench: Dilute aliquots 1:10 into 0.1% TFA/Water (acidic quench stops the base reaction).
-
Analyze: Inject on HPLC (Chiralpak or C18).
-
Pass: Single peak maintained over time.
-
Fail: Emergence of a split peak (racemization) or new degradation peaks.
-
References
-
PubChem. 4-Pyridazinealanine | C7H9N3O2. National Library of Medicine. Available at: [Link]
-
Nock, B. A., et al. (2023).[1] Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists. (Discusses racemization of related pyridyl-alanine analogs). Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Pyridazin-4-yl-L-alanine Hydrochloride: A Comparative Analysis
In the landscape of contemporary drug discovery and development, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the very bedrock of a successful research program. For researchers, scientists, and drug development professionals, the ability to accurately and efficiently characterize a molecule like Pyridazin-4-yl-L-alanine hydrochloride is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques, centered around the foundational method of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Part 1: Core Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative single technique for determining the structure of an organic molecule in solution.[1][2] It operates on the principle that atomic nuclei with a quantum property called "spin" will align in a magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a nucleus resonates and the interactions with its neighbors provide a detailed map of the molecular structure.
For Pyridazin-4-yl-L-alanine hydrochloride, ¹H NMR allows us to "see" every unique proton in the molecule, providing four key pieces of information:
-
Chemical Shift (δ): The location of a signal on the x-axis, which indicates the proton's electronic environment.
-
Integration: The area under a signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting): The shape of the signal (e.g., singlet, doublet, triplet), which reveals the number of protons on adjacent atoms.
-
Coupling Constant (J): The distance between the lines in a split signal, providing information on the connectivity and geometry between coupled protons.
Predicted ¹H NMR Spectrum and Assignment
While an experimental spectrum is the ultimate goal, a detailed prediction based on established principles and data from similar structures is a critical first step in experimental design and data interpretation.[3] The structure of Pyridazin-4-yl-L-alanine hydrochloride, with protons labeled for assignment, is shown below.
Caption: Structure of Pyridazin-4-yl-L-alanine hydrochloride with key protons labeled.
Based on data for pyridazine and alanine derivatives, we can predict the following ¹H NMR signals, assuming a deuterated solvent like D₂O to exchange labile protons (N⁺H₃ and COOH).[4][5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
| H₆ | ~9.3 - 9.5 | Doublet (d) | 1H | ³J(H₆-H₅) ≈ 5-6 Hz | Highly deshielded due to proximity to two electronegative nitrogen atoms. |
| H₃ | ~9.2 - 9.4 | Doublet (d) | 1H | ³J(H₃-H₅) ≈ 2-3 Hz | Deshielded by adjacent nitrogen; smaller coupling constant typical for meta-coupling. |
| H₅ | ~8.0 - 8.2 | Doublet of Doublets (dd) | 1H | ³J(H₅-H₆) ≈ 5-6 Hz, ³J(H₅-H₃) ≈ 2-3 Hz | Coupled to both H₆ and H₃. Less deshielded than protons adjacent to nitrogen. |
| Hα | ~4.2 - 4.4 | Triplet (t) | 1H | ³J(Hα-Hβ) ≈ 6-7 Hz | Alpha-proton of an amino acid, deshielded by the ammonium and carboxyl groups. |
| Hβ', Hβ'' | ~3.5 - 3.7 | Doublet (d) | 2H | ³J(Hβ-Hα) ≈ 6-7 Hz | Methylene protons adjacent to the pyridazine ring and the chiral center. May appear as a doublet of doublets if diastereotopic. |
| N⁺H₃, COOH | Variable, Broad | Singlet (s) | 4H | N/A | Labile protons; will exchange with D₂O and signal will disappear. In a non-protic solvent (DMSO-d₆), they would appear as broad signals at ~8-9 ppm and >10 ppm, respectively. |
Part 2: A Comparative Guide to Alternative & Complementary Analytical Techniques
While ¹H NMR is a cornerstone, a comprehensive structural validation relies on a multi-technique approach.[6][7] The choice of technique is dictated by the specific question being asked—from confirming the carbon backbone to verifying molecular weight and assessing purity.
| Technique | Information Provided | Strengths | Weaknesses | Best Use Case for this Molecule |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Excellent for confirming carbon framework and identifying quaternary carbons. | Low natural abundance (1.1%) leads to low sensitivity, requiring more sample and longer acquisition times.[8] | To confirm the 7 unique carbon signals (4 aromatic, 3 aliphatic) and support the overall structure proposed by ¹H NMR. |
| 2D NMR (COSY, HSQC) | Connectivity map of the molecule. | COSY: Shows ¹H-¹H coupling networks.[9]HSQC: Shows direct ¹H-¹³C one-bond correlations.[10][11] | Requires more instrument time than 1D NMR. | COSY: To unambiguously link Hα to Hβ and confirm the coupling network in the pyridazine ring (H₃-H₅-H₆).HSQC: To definitively assign each proton signal to its directly attached carbon. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, provides exact molecular weight (with HRMS), and structural clues from fragmentation.[12][13] | Isomers are often indistinguishable; provides no information on stereochemistry. | To confirm the molecular formula (C₇H₉N₃O₂) via high-resolution mass spectrometry (HRMS) and to support the structure through predictable fragmentation patterns (e.g., loss of COOH, cleavage of the alanine side chain).[14][15] |
| HPLC | Purity, presence of isomers, and quantification. | Gold standard for assessing chemical and enantiomeric purity.[16] Highly quantitative and robust. | Provides no structural information beyond retention time. Requires method development. | To determine the chemical purity of the synthesized hydrochloride salt and, using a chiral column, to confirm the enantiomeric purity (L-alanine vs. D-alanine).[17][18] |
Part 3: Experimental Protocols
Trustworthiness in scientific data stems from meticulous and well-documented protocols. The following are step-by-step methodologies for the key experiments discussed.
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Pyridazin-4-yl-L-alanine hydrochloride.[19]
-
Choose an appropriate deuterated solvent. Causality: Deuterium (²H) is not detected in ¹H NMR, rendering the solvent "invisible." For this hydrochloride salt, Deuterium Oxide (D₂O) is an excellent choice due to high solubility and its ability to exchange with labile N-H and O-H protons, simplifying the spectrum. Alternatively, DMSO-d₆ can be used if observing the labile protons is desired.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[20]
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring spectral stability.
-
Shim the magnetic field. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using a reference signal (e.g., residual HDO in D₂O at ~4.79 ppm, or TMS if added).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol/water).
-
Infusion & Ionization: Infuse the sample directly into the mass spectrometer using an Electrospray Ionization (ESI) source in positive ion mode. Causality: ESI is a soft ionization technique ideal for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) using a high-resolution analyzer like an Orbitrap or TOF.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition that matches the measured mass within a narrow tolerance (e.g., < 5 ppm). For C₇H₉N₃O₂, the expected [M+H]⁺ ion is C₇H₁₀N₃O₂⁺ with a monoisotopic mass of 168.0768.
Part 4: Integrated Analytical Workflow
A logical, phased approach ensures that the right questions are answered at the right time, maximizing efficiency and confidence in the final result. The following workflow represents a field-proven strategy for the comprehensive characterization of a novel molecule like Pyridazin-4-yl-L-alanine hydrochloride.
Caption: Recommended analytical workflow for comprehensive compound characterization.
This workflow demonstrates a self-validating system. The HPLC run confirms the sample is pure enough for spectroscopic analysis. HRMS validates the molecular formula before significant time is invested in detailed NMR studies. 1D NMR provides the initial structural map, which is then definitively confirmed by 2D NMR experiments. Finally, chiral HPLC verifies the critical stereochemical integrity of the L-alanine core. By integrating these techniques, we build an unassailable case for the structure and purity of the target compound, meeting the rigorous standards required in drug development.
References
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]
-
Dennis, G. R., & Healy, P. C. (1982). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1217-1221. [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. [Link]
-
Dudek, G. O., & Dudek, E. P. (1965). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Sygnature Discovery. (n.d.). A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. [Link]
-
Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]
-
Fan, T. W. M., & Lane, A. N. (2011). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. Methods in Molecular Biology, 708, 249-272. [Link]
-
Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley-Blackwell. [Link]
-
Gelpí, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 8(10), 580-587. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
-
Ilisz, I., et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 5(114), 94363-94378. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Badman, E. R., & Cooks, R. G. (2000). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Journal of Mass Spectrometry, 35(6), 659-671. [Link]
-
Centre de RMN de l'UdeS. (n.d.). NMR sample preparation. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Kertesz, V., & Gaskell, S. J. (2016). Mass Spectrometry of Amino Acids and Proteins. Encyclopedia of Analytical Chemistry. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
Wang, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(24), 3895. [Link]
-
Wu, B., et al. (2010). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. Springer Protocols. [Link]
-
Chegg. (2019). Predict the 1H NMR chemical shifts for each isomer. [Link]
-
Czerwonka, D., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]
-
Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]
- U.S. Patent No. US5538897A. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
-
Hou, Y., et al. (2016). Determination of free amino acids in tea by a novel method of reversed-phase high performance liquid chromatography applying 6-Aminoquinolyl-N-Hydroxysuccinimidyl carbamate reagent. Journal of Food and Drug Analysis, 24(2), 390-396. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Zhang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 23(44), 25311-25320. [Link]
-
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Chen, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
-
Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Chowdhury, S. K., & Katta, V. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Journal of the American Society for Mass Spectrometry, 33(10), 1775-1793. [Link]
-
Ali, I., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(3), 1-8. [Link]
Sources
- 1. wiley.com [wiley.com]
- 2. Principles of NMR Spectroscopy: An Illustrated Guide - Goldenberg, David: 9781891389887 - AbeBooks [abebooks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine(289-80-5) 13C NMR spectrum [chemicalbook.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Determination of free amino acids in tea by a novel method of reversed-phase high performance liquid chromatography applying 6-Aminoquinolyl-N-Hydroxysuccinimidyl carbamate reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. imperial.ac.uk [imperial.ac.uk]
A Comparative HPLC Analysis of Pyridazin-4-yl-L-alanine and Phenylalanine: A Guide to Predicting and Measuring Retention Behavior
Executive Summary
This technical guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Pyridazin-4-yl-L-alanine and the standard aromatic amino acid, Phenylalanine. We delve into the fundamental physicochemical properties that govern their separation under reverse-phase conditions, predicting that the significantly higher polarity of the pyridazine moiety will lead to a substantially shorter retention time for Pyridazin-4-yl-L-alanine compared to the hydrophobic Phenylalanine. This guide offers a robust, step-by-step experimental protocol for empirical verification, complete with data interpretation insights and troubleshooting advice tailored for researchers, chromatographers, and drug development professionals.
Introduction: The Significance of Structural Analogs in Chromatography
In pharmaceutical development and chemical biology, the substitution of a canonical amino acid like Phenylalanine with a non-canonical, isosteric analog such as Pyridazin-4-yl-L-alanine is a common strategy. This modification can profoundly alter a peptide's or molecule's conformation, receptor affinity, and metabolic stability. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of these molecules.
Understanding the difference in retention time between an analyte and its analog is critical for method development, purity assessment, and reaction monitoring. This guide focuses on comparing Phenylalanine, a fundamental aromatic amino acid with a non-polar benzyl side chain, against Pyridazin-4-yl-L-alanine, which features a polar, nitrogen-containing heteroaromatic pyridazine ring.
Theoretical Analysis: Predicting Elution Order in Reverse-Phase HPLC
In reverse-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile mixture). The principle of separation is based on hydrophobic interactions: more non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times.
2.1. Structural and Polarity Comparison
-
Phenylalanine: Possesses a simple phenyl group attached to the alanine backbone. This benzene ring is un-substituted and composed entirely of carbon and hydrogen, rendering it highly non-polar and hydrophobic.[1] Due to its hydrophobicity, it is frequently found buried within the core of proteins.[1]
-
Pyridazin-4-yl-L-alanine: Replaces the phenyl group with a pyridazine ring. Pyridazine is a six-membered heteroaromatic ring containing two adjacent nitrogen atoms.[2][3] These nitrogen atoms are electronegative and introduce a significant dipole moment to the ring system. They also act as hydrogen bond acceptors.
2.2. Physicochemical Properties and Retention Prediction
| Property | Phenylalanine | Pyridazin-4-yl-L-alanine | Analysis & Retention Impact |
| Molecular Structure | Benzene Ring | Pyridazine Ring | The two nitrogen atoms in the pyridazine ring drastically increase polarity. |
| Molecular Weight | 165.19 g/mol | 167.17 g/mol [2] | The minor difference in molecular weight has a negligible impact on retention compared to polarity. |
| Calculated LogP (XLogP3) | 1.58 | -3.5[2] | LogP is a measure of lipophilicity. The highly negative LogP of Pyridazin-4-yl-L-alanine indicates it is substantially more hydrophilic (polar) than Phenylalanine. |
| Hydrogen Bond Acceptors | 0 (ring) | 2 (ring nitrogens) + 2 (carboxyl) = 4 total[2] | The pyridazine nitrogens can form hydrogen bonds with the aqueous mobile phase, reducing interaction with the non-polar stationary phase. |
| pKa (α-COOH) | ~1.83 - 2.34 | Expected to be similar to Phenylalanine | Mobile phase pH control is crucial for consistent ionization of the amino and carboxyl groups. |
| pKa (α-NH3+) | ~9.13 - 9.69 | Expected to be similar to Phenylalanine | A mobile phase pH between 2.5 and 8.0 will ensure consistent protonation. |
Prediction: Based on the stark difference in polarity, as evidenced by the calculated LogP and hydrogen bonding capability, Pyridazin-4-yl-L-alanine is predicted to have a significantly shorter retention time than Phenylalanine under typical reverse-phase HPLC conditions. The former will have a much weaker affinity for the non-polar stationary phase and will be eluted more quickly by the polar mobile phase.
Caption: Relationship between molecular properties and predicted HPLC retention.
Experimental Protocol: A Self-Validating Comparative Method
This protocol is designed to provide a clear, robust separation of the two analytes. The causality behind each parameter choice is explained to ensure the method is both effective and educational.
3.1. Materials and Reagents
-
Phenylalanine (≥98% purity)
-
Pyridazin-4-yl-L-alanine (≥95% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade (~99%)
-
0.22 µm Syringe filters (e.g., PVDF or Nylon)
3.2. Instrument and Conditions
-
HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: A standard C18 column provides excellent hydrophobic selectivity, which is ideal for separating compounds based on polarity differences.[4]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that acidifies the eluent to a pH of ~2.7.[5] At this pH, the carboxyl groups of the amino acids are protonated (neutral), and the amino groups are protonated (positive charge), ensuring consistent ionization and sharp peak shapes by minimizing interactions with residual silanols on the stationary phase.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Rationale: This wavelength provides good sensitivity for the peptide backbone and aromatic systems without being overly selective.[4] A DAD can be used to scan a range (e.g., 200-400 nm) to find the optimal absorbance for both compounds.
-
-
Injection Volume: 10 µL.
3.3. Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to create individual stock solutions.
-
Working Standard (100 µg/mL): Dilute each stock solution 1:10 with the same 50:50 solvent mixture.
-
Mixed Standard: Combine equal volumes of the two working standards to create a mixed standard containing 50 µg/mL of each analyte.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.
-
Rationale: Proper sample preparation, including dissolving the analyte in a solvent similar in strength to the initial mobile phase, prevents peak distortion. Filtration removes particulates that can damage the column and system.[6]
-
3.4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95% | 5% |
| 15.0 | 60% | 40% |
| 15.1 | 5% | 95% |
| 17.0 | 5% | 95% |
| 17.1 | 95% | 5% |
| 20.0 | 95% | 5% |
-
Rationale: A gradient elution is used to ensure that both the early-eluting polar compound and the later-eluting non-polar compound are eluted as sharp, well-resolved peaks. The final high-organic wash step cleans the column, and the re-equilibration period ensures reproducibility between injections.[4]
Sources
- 1. Amino Acids - Alanine [biology.arizona.edu]
- 2. 4-Pyridazinealanine | C7H9N3O2 | CID 258953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mtc-usa.com [mtc-usa.com]
- 6. sepscience.com [sepscience.com]
- 7. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Validating Enantiomeric Purity of Pyridazin-4-yl-L-alanine using Chiral HPLC
This guide provides an in-depth, scientifically grounded protocol for the validation of enantiomeric purity of Pyridazin-4-yl-L-alanine, a non-proteinogenic amino acid of increasing interest in pharmaceutical development. We will move beyond a simple recitation of steps to explore the underlying principles of chiral separations, justify experimental choices, and establish a self-validating analytical system. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for chiral purity assessment.
The Imperative of Enantiomeric Purity in Drug Development
Chirality is a fundamental property in pharmacology. The three-dimensional arrangement of a molecule can dramatically alter its biological activity, with one enantiomer often being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects. For novel amino acids like Pyridazin-4-yl-L-alanine, which serve as building blocks for peptidomimetics and other advanced therapeutics, ensuring enantiomeric purity is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy. Regulatory bodies such as the FDA and ICH have stringent requirements for the enantiomeric purity of chiral drugs, often demanding levels of 99.9% or higher for the desired enantiomer.[1]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this analysis, offering high accuracy, robustness, and a wide selection of commercially available columns.[2][3]
The Science of Chiral Recognition: Selecting the Right HPLC Column
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.
For a polar, underivatized molecule like Pyridazin-4-yl-L-alanine, the choice of CSP is critical. While polysaccharide-based CSPs are powerful, they often require derivatization of the analyte to enhance interaction and achieve separation, a step that adds complexity and a potential source of error.[4][5] Therefore, direct analysis is the preferred approach.[5]
Two classes of CSPs are particularly well-suited for the direct analysis of underivatized amino acids:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally effective for polar and ionic compounds. They possess both ionic and hydrophobic groups, allowing for multiple modes of interaction (hydrogen bonding, ionic interactions, inclusion complexation). The Astec® CHIROBIOTIC® T (teicoplanin) is a prime example and has demonstrated success in resolving a wide array of unusual amino acids.[5][6]
-
Crown-Ether CSPs: These phases are renowned for their excellent enantioselectivity towards primary amino acids.[7] They function via a host-guest mechanism, where the protonated primary amine of the amino acid complexes within the crown ether's chiral cavity.
Our Rationale: For this guide, we will focus on a teicoplanin-based CSP . Its versatility and proven track record with underivatized, structurally unique amino acids make it a robust and logical starting point, minimizing method development time and avoiding the complications of derivatization.[5][8]
Experimental Workflow: A Step-by-Step Protocol
This section details a representative protocol for the analysis of Pyridazin-4-yl-L-alanine. It is crucial to recognize that this serves as a starting point; minor optimizations of mobile phase composition and temperature may be required to achieve optimal resolution (Rs > 1.5).
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV detector and a column oven.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).
-
Analytes: High-purity Pyridazin-4-yl-L-alanine, Pyridazin-4-yl-D-alanine (for peak identification), and a racemic mixture.
-
Reagents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and ammonium acetate. High-purity water (18.2 MΩ·cm).
Sample and Mobile Phase Preparation
-
Mobile Phase: Prepare a solution of 10 mM Ammonium Acetate in Methanol/Water (90:10, v/v). Adjust the pH to 4.5 with glacial acetic acid. Degas the mobile phase thoroughly before use.
-
Sample Diluent: Use the mobile phase as the sample diluent to avoid peak distortion.
-
Standard Solutions:
-
L-Alanine Standard: Prepare a solution of Pyridazin-4-yl-L-alanine at a concentration of approximately 1.0 mg/mL.
-
Racemic Standard: Prepare a solution of the racemic mixture at 1.0 mg/mL. This is used for system suitability and to confirm the resolution of the two enantiomers.
-
Spiking Solution (for validation): Prepare a stock solution of the undesired D-enantiomer at 0.1 mg/mL.
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven efficacy for direct separation of underivatized amino acids.[5][6] |
| Mobile Phase | 10 mM Ammonium Acetate in MeOH/H₂O (90:10), pH 4.5 | Polar ionic mode is effective on this CSP; pH control is crucial for consistent ionization state. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Temperature control ensures retention time stability.[8] |
| Detection | UV at 260 nm | The pyridazine ring provides a strong UV chromophore. |
| Injection Vol. | 10 µL | Adjust as needed based on detector response and concentration. |
| Run Time | ~20 min | Sufficient to allow for elution of both enantiomers. |
Analytical Workflow Diagram
Caption: High-level workflow for chiral HPLC analysis.
Method Validation: A Self-Validating System
A method is not reliable until it is validated. The validation process ensures the method is suitable for its intended purpose. We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of its enantiomer and other components. | Baseline resolution (Rs ≥ 1.5) between L- and D-enantiomer peaks. No interference from blank at the retention times of the enantiomers. |
| Limit of Quantitation (LOQ) | The lowest amount of the D-enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of the D-enantiomer that can be detected. | Signal-to-Noise ratio ≥ 3. |
| Linearity | To demonstrate a proportional relationship between the concentration of the D-enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked D-enantiomer should be within 90.0% - 110.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-day): %RSD ≤ 5.0% for six replicate preparations. Intermediate Precision (Inter-day): %RSD ≤ 10.0% when analyzed by different analysts on different days. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Resolution (Rs) remains ≥ 1.5 and peak area %RSD remains within acceptable limits after minor changes (e.g., Flow rate ±10%, Temp ±2°C, pH ±0.2).[9] |
Acceptance criteria are typical and may be adjusted based on specific product requirements.
Logical Relationships in Method Validation
A validated method is built upon the successful verification of interconnected parameters. Specificity is the foundation, without which no other measurement is meaningful.
Caption: Interdependence of ICH validation parameters.
Comparative Analysis: Alternative Methodologies
While chiral HPLC is the predominant technique, it is valuable to understand its position relative to other methods for determining enantiomeric purity.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers with a solid chiral stationary phase. | High accuracy and precision, robust, wide availability of CSPs, easily validated.[3] | Higher solvent consumption, can be slower than other methods. |
| Chiral GC | Separation of volatile enantiomer derivatives on a chiral capillary column. | Excellent resolution and sensitivity, especially with MS detection.[11] | Requires derivatization, which can be time-consuming and risks racemization.[3][12] Analyte must be volatile. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, using a chiral selector in the electrolyte. | High separation efficiency, extremely low sample and reagent consumption, fast analysis times.[3] | Lower concentration sensitivity than HPLC-UV, can have lower reproducibility if not carefully controlled. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, causing distinct shifts in the NMR spectrum. | Provides structural confirmation, non-destructive, no separation required.[13] | Low sensitivity (requires mg of sample), lower accuracy for quantifying minor enantiomers (<1%). |
Final Assessment
The validation of enantiomeric purity is a cornerstone of modern pharmaceutical development. The chiral HPLC method detailed in this guide, centered on a teicoplanin-based stationary phase, offers a direct, robust, and reliable approach for Pyridazin-4-yl-L-alanine. By understanding the scientific principles behind the separation and adhering to a rigorous validation framework based on ICH guidelines, researchers can ensure the quality and safety of their novel therapeutics with a high degree of confidence.
References
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online.
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications.
- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
- Analyses of amino acids, Enantiomeric purity. C.A.T. GmbH & Co..
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.
- Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate.
- Determination of optical purity of amino acids amino acid derivatives and peptides. C.A.T. GmbH & Co..
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cat-online.com [cat-online.com]
- 13. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
Structural comparison of Pyridazin-4-yl-L-alanine and Histidine derivatives
Topic: Structural Comparison of Pyridazin-4-yl-L-alanine and Histidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Non-Basic Histidine Isostere
In the landscape of peptide engineering and medicinal chemistry, Histidine (His) is a chameleon—acting as a nucleophile, a metal coordinator, and a pH sensor due to its imidazole side chain (pKa ~6.0). However, this versatility comes with liabilities: pH-dependent charge fluctuation, susceptibility to oxidative degradation, and rapid metabolic clearance.
Pyridazin-4-yl-L-alanine (Pza) emerges as a precision tool for structural biologists and medicinal chemists. It acts as a steric and electronic isostere of Histidine but with a fundamentally different electrostatic profile. With a conjugate acid pKa of ~2.3, the pyridazine ring remains neutral at physiological pH, eliminating the charge ambiguity of Histidine while retaining the aromatic stacking potential and hydrogen bond acceptor capabilities.
This guide provides a technical comparison of these two moieties, detailing structural properties, synthetic protocols, and functional applications in drug design.
Structural & Electronic Profiling
The core distinction lies in the heterocycle: Histidine possesses a 5-membered imidazole ring (1,3-diazole), while Pza features a 6-membered pyridazine ring (1,2-diazine). This expansion alters the vector of hydrogen bonding and the electronic distribution without significantly disrupting the steric envelope.
Comparative Physicochemical Properties
| Property | L-Histidine (His) | Pyridazin-4-yl-L-alanine (Pza) | Implication for Drug Design |
| Heterocycle | Imidazole (5-membered) | Pyridazine (6-membered) | Pza offers a slightly larger steric bulk (approx. +15 ų). |
| Side Chain pKa | ~6.0 (Imidazolium/Imidazole) | ~2.3 (Pyridazinium/Pyridazine) | Critical: His switches charge at pH 6-7. Pza is neutral at pH 7.4. |
| Physiological Charge | Mixed (+1 / 0) | Neutral (0) | Pza improves membrane permeability by avoiding cationic charge. |
| H-Bond Donors | 1 (N-H in neutral form) | 0 (No ring N-H) | Pza cannot act as a donor; it is a pure acceptor. |
| H-Bond Acceptors | 1 (N:) | 2 (N=N system) | Pza offers adjacent lone pairs for unique solvent/receptor interactions. |
| LogP (Side Chain) | -3.2 (Hydrophilic) | -3.5 (Hydrophilic) | Both are polar, but Pza lacks the desolvation penalty of a cation. |
| Oxidative Stability | Low (Singlet oxygen sensitive) | High | Pza is resistant to photo-oxidation mechanisms that degrade His. |
Electronic Landscape Visualization
The following diagram illustrates the pKa shift and structural relationship between the two amino acids.
Figure 1: Comparative electronic profile highlighting the "Charge Deletion" effect when substituting His with Pza.
Synthetic Protocol: Negishi Cross-Coupling
Unlike Histidine, which is fermented or extracted, Pza is typically synthesized via transition-metal catalyzed cross-coupling. The most robust method for introducing the pyridazine ring into a chiral amino acid backbone is the Negishi Coupling . This method preserves the stereochemistry of the L-alanine scaffold.
Reagents & Materials
-
Starting Material: Boc-3-iodo-L-alanine methyl ester (commercially available or synthesized from serine).
-
Heterocycle Source: 4-Iodopyridazine or 4-Bromopyridazine.
-
Zinc Activation: Zinc dust activated with 1,2-dibromoethane and TMSCl.
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) with or SPhos ligand. -
Solvent: Dry DMF or DMA.
Step-by-Step Methodology
Step 1: Preparation of the Organozinc Reagent (Jackson Reagent)
-
Flame-dry a Schlenk flask under Argon.
-
Add Zinc dust (3.0 equiv) and activate with 5 mol% 1,2-dibromoethane in dry DMF. Heat to 60°C for 5 mins, then cool.
-
Add 1 mol% TMSCl to remove surface oxides.
-
Add Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dissolved in dry DMF.
-
Stir at room temperature for 30–60 minutes. The disappearance of the starting iodide can be monitored by TLC (Hexane/EtOAc). The supernatant now contains the reactive organozinc species.
Step 2: Palladium-Catalyzed Coupling
-
In a separate vessel, dissolve 4-Iodopyridazine (0.9 equiv),
(2.5 mol%), and (10 mol%) in dry DMF. -
Transfer the organozinc supernatant (from Step 1) via cannula or syringe into the catalyst/pyridazine mixture.
-
Stir at 50°C for 4–12 hours under Argon.
-
Quench: Dilute with EtOAc and wash with saturated
and brine. -
Purification: Flash column chromatography (typically DCM/MeOH gradients due to polarity).
Step 3: Deprotection (Optional for SPPS)
-
N-terminal: Standard TFA/DCM (for Boc removal) or Piperidine (if Fmoc strategy was used initially).
-
C-terminal: LiOH hydrolysis for free acid.
Synthesis Workflow Visualization
Figure 2: Negishi cross-coupling workflow for synthesizing Pza from chiral alanine precursors.
Functional Applications in Drug Design
Metal Chelation vs. Bridging
-
Histidine: Acts as a classic monodentate ligand (via
or ) or bidentate bridging ligand. It is the primary anchor for Zn(II) and Cu(II) in metalloproteins. -
Pza: The 1,2-diazine motif is a poor chelator due to geometry but an excellent bridging ligand . It can link two metal centers in close proximity (
bridge).-
Application: Use Pza to design novel metallo-peptides where you need to enforce a specific distance between two metal ions, or to abolish metal binding in a "His-scan" to prove a mechanism.
-
Pi-Stacking Interactions
The pyridazine ring is electron-deficient (pi-deficient) compared to the electron-rich imidazole.
-
Interaction Type: Pza prefers stacking with electron-rich aromatics (e.g., Trp, Tyr, Phe) via donor-acceptor pi-stacking .
-
Data Support: Studies on pyridazine derivatives suggest they form tighter stacking interactions with phenylalanine than imidazole does, due to the reduced electron density in the ring.
Metabolic Stability
Histidine is a metabolic "hotspot," susceptible to histidinase and oxidative cleavage. Pza is significantly more robust against enzymatic degradation and singlet oxygen attack, making it an ideal candidate for extending the half-life of peptide therapeutics.
References
-
Negishi Cross-Couplings in Amino Acid Synthesis
-
Source: Organic & Biomolecular Chemistry (RSC)[1]
- Context: Detailed methodology for zinc-medi
-
-
Physicochemical Properties of Pyridazine Deriv
- Source: PubChem (NIH)
- Context: Computed properties (LogP, TPSA) for Pyridazin-4-yl-alanine.
-
Heterocycles as Bioisosteres of Amino Acids
- Source: Journal of Medicinal Chemistry
- Context: Discussion on replacing imidazole with electron-deficient rings to modul
-
Genetic Incorpor
- Source: PMC (NIH)
- Context: Use of pyridyl/pyridazinyl alanines as probes in protein engineering.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
